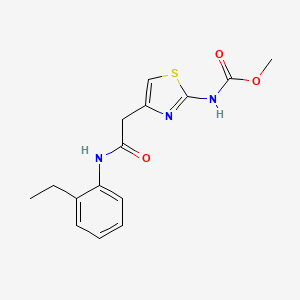

甲基(4-(2-((2-乙基苯基)氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

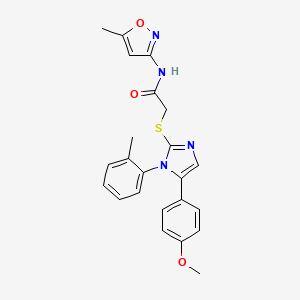

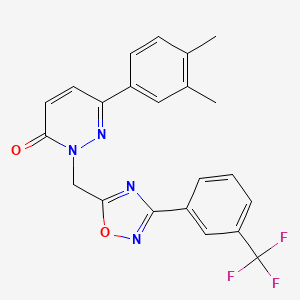

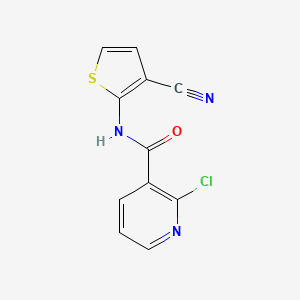

Thiazole derivatives have been synthesized and studied for their antibacterial activity . These molecules combine thiazole and sulfonamide, groups with known antibacterial activity . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Synthesis Analysis

The synthesis of thiazole derivatives involves various reactions. For instance, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

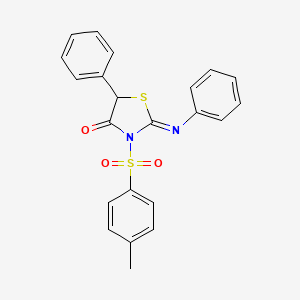

Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include bromination and reaction with thiourea in ethanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by different substituents on the thiazole ring .

科学研究应用

转化与合成

该化合物作为噻唑衍生物大家族的一部分,因其在各种化学转化和合成中的潜力而受到研究。例如,类似的化合物已被转化为(4H-吡啶并(1,2-a)嘧啶-3-基)噻唑-5-羧酸酯,它们因其潜在的生物活性而受到关注 (Žugelj 等,2009)。此外,已探索了相关噻唑氨基甲酸酯转化为 5-芳基取代的 2-氨基噻唑并[5,4-c]吡啶-7-羧酸酯等多种衍生物,展示了此类化合物在化学合成中的多功能性 (Albreht 等,2009)。

生物活性

同一家族中的化合物因其在各种病理条件下的治疗效果而受到关注。具体而言,1, 3, 4-噻二唑的衍生物(一种相关化合物)已因其抗菌、抗癌、抗真菌、抗炎和抗抑郁特性而被广泛研究 (Ameen & Qasir,2017;Wardkhan 等,2008)。这表明此类化合物在药学和药物设计中具有巨大的潜力。

抗菌和抗增殖活性

一些衍生物已被专门合成并评估了其抗菌特性,证明了对各种细菌和真菌菌株的功效 (Mruthyunjayaswamy & Basavarajaiah,2009)。此外,已测试某些噻唑化合物对癌细胞的抗增殖特性,突出了此类化合物在开发新型抗癌疗法中的潜力 (Sonar 等,2020)。

放射性同位素标记与分析

该化合物及其相关衍生物已用于合成碳-14标记版本以进行放射性同位素研究。此应用与利用放射性同位素示踪技术了解此类化合物的代谢、残留和环境行为特别相关 (Yang 等,2018)。

作用机制

While the exact mechanism of action for “Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is not available, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

未来方向

属性

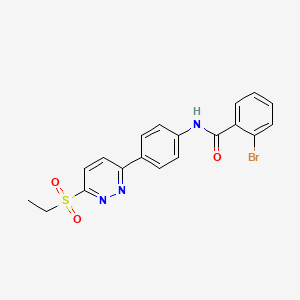

IUPAC Name |

methyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-10-6-4-5-7-12(10)17-13(19)8-11-9-22-14(16-11)18-15(20)21-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXACBUGIGOVWOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)

![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)

![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide](/img/structure/B2413782.png)

![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)

![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)